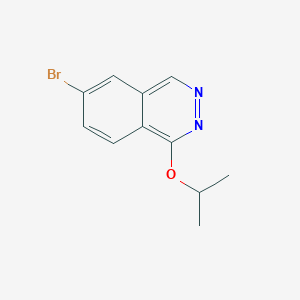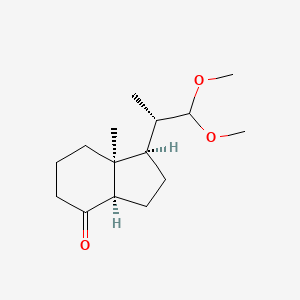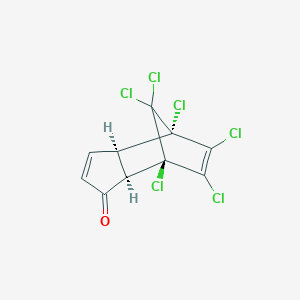
1-Ketochlordene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ketochlordene, also known as 4,7-Methano-1H-inden-1-one, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-, is an organochlorine compound with the molecular formula C10H4Cl6O and a molecular weight of 352.856 g/mol . This compound is a derivative of chlordene and is known for its stability and persistence in the environment.
Méthodes De Préparation
1-Ketochlordene can be synthesized through various methods. One common synthetic route involves the oxidation of chlordene. The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium . Industrial production methods may involve large-scale oxidation processes using similar reagents but optimized for efficiency and yield.
Analyse Des Réactions Chimiques
1-Ketochlordene undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to chlordene or other less oxidized forms.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like KMnO4 and CrO3 for oxidation, and reducing agents such as sodium borohydride (NaBH4) for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Ketochlordene has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for the study of organochlorine compounds.
Biology: Research on its biological effects and environmental persistence helps in understanding the impact of organochlorine compounds on ecosystems.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines for handling and exposure.
Mécanisme D'action
The mechanism of action of 1-Ketochlordene involves its interaction with biological molecules. It can bind to proteins and enzymes, disrupting their normal function. The molecular targets include enzymes involved in oxidative stress responses and detoxification pathways. The pathways affected by this compound include those related to cellular metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
1-Ketochlordene is similar to other organochlorine compounds such as heptachlor and chlordane. it is unique in its specific chemical structure and stability. Compared to heptachlor, this compound is more stable and persistent in the environment . Similar compounds include:
Heptachlor: Another organochlorine insecticide with similar environmental persistence.
Chlordane: A related compound used as an insecticide, known for its toxicity and environmental impact.
Propriétés
Formule moléculaire |
C10H4Cl6O |
|---|---|
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
(1R,2R,6R,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-one |
InChI |
InChI=1S/C10H4Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-3,5H/t3-,5-,8+,9-/m1/s1 |
Clé InChI |
BWNNUXVRVABEDL-GLSPRFJZSA-N |
SMILES isomérique |
C1=CC(=O)[C@H]2[C@@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1=CC(=O)C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13862195.png)


![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
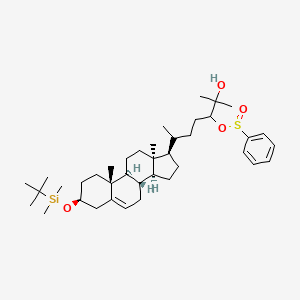
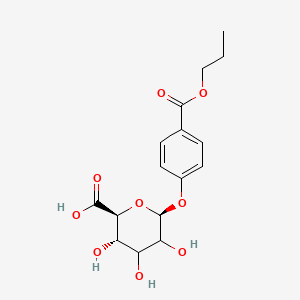
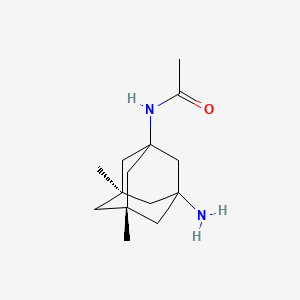
![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)

![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
